Bis(fluorodioctylstannyl)methane
Description
Contextualization within Organotin Chemistry Research
Organotin chemistry has a rich history dating back to the 19th century, with the first organotin compound, diethyltin (B15495199) diiodide, being synthesized by Edward Frankland in 1849. nih.govwikipedia.org The field saw significant expansion in the 20th century, driven by the discovery of their utility as PVC stabilizers, catalysts, and biocides. researchgate.nettaylorandfrancis.com
Organotin compounds are broadly categorized based on the number of organic substituents on the tin atom (from R4Sn to RSnX3). The chemical and biological properties of these compounds are highly dependent on the nature and number of these organic groups. For instance, triorganotin compounds (R3SnX) were historically used as potent biocides, while diorganotin compounds (R2SnX2) are effective stabilizers for PVC. nih.gov
Bis(fluorodioctylstannyl)methane falls into the category of diorganotin compounds, given that each tin atom is bonded to two organic (octyl) groups and two inorganic (fluorine and the bridging methylene (B1212753) carbon) substituents. The presence of the fluorine atom is a key feature, as fluorinated organic compounds often exhibit unique chemical and physical properties due to the high electronegativity of fluorine. nih.govnih.gov The synthesis of organotin compounds is typically achieved through methods like the reaction of a Grignard reagent with tin halides or redistribution reactions. wikipedia.org
Academic Significance and Current Research Landscape
The primary academic significance of this compound lies in its application as an ionophore in the construction of ion-selective electrodes (ISEs). researchgate.net An ionophore is a substance that can reversibly bind ions, and in the context of an ISE, it is the key component of the membrane that provides the electrode's selectivity for a specific ion.
Research has demonstrated the use of this compound in the development of anion-selective electrodes. researchgate.net This application is part of a broader effort in analytical chemistry to create robust, sensitive, and selective sensors for a variety of ions in environmental, industrial, and clinical samples.
A closely related compound, Bis(dibromophenylstannyl)methane, has been successfully used as a carrier in a phosphate-selective microsensor. nih.gov This sensor exhibited a Nernstian response and a lower detection limit for monohydrogen phosphate (B84403) ions compared to sensors based on trialkyl/aryltin chlorides. nih.gov This suggests that the bis(stannyl)methane framework is a promising platform for the design of highly selective ionophores. The dioctyl chains in this compound likely enhance its lipophilicity, which is a crucial property for its stable incorporation into the polymeric membrane of an ISE.
The current research landscape for such specialized organotin compounds is focused on leveraging their unique coordination chemistry and structural features to develop advanced materials with specific functionalities, such as in the field of chemical sensors.
Historical Development and Key Discoveries in this compound Studies
The study of this compound is built upon a long history of organotin chemistry. The initial synthesis of organotin compounds in the mid-19th century laid the fundamental groundwork for the field. researchgate.nettaylorandfrancis.com A significant milestone was the discovery of the industrial applications of organotins in the mid-20th century, which spurred a wave of research into their synthesis and properties. researchgate.net
The development of organotin compounds for use as ionophores in ISEs is a more recent advancement. The key discovery underpinning the study of this compound is the recognition that certain organotin compounds can act as highly effective and selective carriers for anions. This realization has led to the targeted synthesis and investigation of novel organotin structures, including those with the bis(stannyl)methane scaffold, for sensor applications.
Structure
2D Structure
Properties
IUPAC Name |
fluoro-[[fluoro(dioctyl)stannyl]methyl]-dioctylstannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H17.CH2.2FH.2Sn/c4*1-3-5-7-8-6-4-2;;;;;/h4*1,3-8H2,2H3;1H2;2*1H;;/q;;;;;;;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHZPNMTFJBTPD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(C[Sn](CCCCCCCC)(CCCCCCCC)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H70F2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583345 | |
| Record name | Methylenebis[fluoro(dioctyl)stannane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767355-17-9 | |
| Record name | Methylenebis[fluoro(dioctyl)stannane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | fluoro[(fluorodioctylstannyl)methyl]dioctylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Mechanistic Pathways for Bis Fluorodioctylstannyl Methane
Precursor Chemistry: Octyltin (B230729) Derivatives and Fluorinated Reagents in Synthesis
The logical starting point for the synthesis of Bis(fluorodioctylstannyl)methane is the preparation of suitable octyltin precursors. Industrial-scale production of organotin compounds often begins with the alkylation of tin(IV) chloride (SnCl₄) using organo-magnesium (Grignard reagents) or organo-aluminum compounds. lupinepublishers.com For the target molecule, this would involve the reaction of SnCl₄ with an octyl Grignard reagent (e.g., octylmagnesium bromide) or a trioctylaluminium compound.
A common route to obtain dialkyltin dihalides is through a comproportionation reaction, also known as the Kocheshkov reaction. wikipedia.org This involves the redistribution of substituents between a tetraalkyltin and a tin tetrahalide. For instance, tetraoctyltin (B36588) (R₄Sn, where R = octyl) could be reacted with tin(IV) chloride to yield dioctyltin (B90728) dichloride (R₂SnCl₂). wikipedia.org
The general reactions can be represented as:
4 R-MgBr + SnCl₄ → R₄Sn + 4 MgBrCl
R₄Sn + SnCl₄ → 2 R₂SnCl₂
These dialkyltin dihalides, specifically dioctyltin dichloride, serve as crucial precursors for further functionalization. wikipedia.org Another important class of precursors are organotin oxides and hydroxides, which can be formed from the hydrolysis of organotin halides. wikipedia.org For example, the hydrolysis of dioctyltin dichloride would yield dioctyltin oxide ((C₈H₁₇)₂SnO). These oxides can also be synthesized directly by reacting powdered tin metal with an alcohol, such as octanol, at elevated temperatures. google.com
The introduction of the fluorine atom is typically achieved by reacting an organotin halide or oxide with a suitable fluorinating agent. google.com Common fluorinating agents for these transformations include hydrofluoric acid (HF), alkali metal fluorides like potassium fluoride (B91410) (KF), and ammonium (B1175870) fluoride (NH₄F). google.com The choice of fluorinating agent can be influenced by factors such as the desired morphology of the final product. google.com The reaction of dioctyltin dichloride or dioctyltin oxide with a fluorinating agent would lead to the formation of dioctyltin difluoride ((C₈H₁₇)₂SnF₂).
Table 1: Key Precursors and Reagents in the Postulated Synthesis of the "Fluorodioctylstannyl" Moiety
| Precursor/Reagent | Formula | Role in Synthesis |
| Tin(IV) Chloride | SnCl₄ | Initial tin source for alkylation |
| Octylmagnesium Bromide | C₈H₁₇MgBr | Alkylating agent to introduce octyl groups |
| Tetraoctyltin | (C₈H₁₇)₄Sn | Intermediate for comproportionation |
| Dioctyltin Dichloride | (C₈H₁₇)₂SnCl₂ | Key precursor for fluorination or formation of the methane (B114726) bridge |
| Dioctyltin Oxide | (C₈H₁₇)₂SnO | Alternative precursor for fluorination |
| Hydrofluoric Acid | HF | Fluorinating agent |
| Ammonium Fluoride | NH₄F | Fluorinating agent |
Advanced Synthetic Strategies and Reaction Optimization
The construction of the central methylene (B1212753) bridge connecting two dioctylstannyl units (Sn-CH₂-Sn) is a critical step for which direct literature on this specific compound is scarce. However, analogous syntheses of bis(trialkylstannyl)methanes suggest potential routes. One plausible approach involves the reaction of a trialkyltin halide with a methylene dihalide in the presence of a reducing agent or by using a methylene-bridged organolithium or Grignard reagent.
A more direct, albeit potentially challenging, strategy could involve the reaction of a dioctyltin dihalide with a methyleneating agent. Alternatively, the reaction of a dioctyltin hydride with a suitable methylene precursor could be explored. The synthesis of organotin hydrides is typically achieved by the reduction of the corresponding organotin halides with reducing agents like lithium aluminum hydride. wikipedia.org
The synthesis of bis(aryloxy)fluoromethanes has been reported using a heterodihalocarbene strategy, which involves the reaction of an aryloxide with a dihalomethane in the presence of a base. Current time information in Bangalore, IN.researchgate.netbeilstein-journals.org While the direct application to organotin compounds is not documented, it points towards the possibility of using dihalomethanes as the source for the methylene bridge.
Reaction optimization would be crucial to achieve a good yield of the desired this compound and to minimize the formation of byproducts. Key parameters to optimize would include:
Stoichiometry of reactants: The ratio of the organotin precursor to the methyleneating agent and the fluorinating agent would need to be carefully controlled.
Reaction temperature and time: These parameters would influence the reaction rate and selectivity.
Solvent: The choice of solvent can significantly impact the solubility of reactants and intermediates, and thus the reaction outcome.
Catalyst: In some organotin reactions, catalysts are employed to enhance reaction rates and selectivity.
Table 2: Potential Synthetic Strategies for the this compound Core Structure
| Strategy | Description | Key Reagents |
| From Dioctyltin Halide | Reaction with a methyleneating agent. | (C₈H₁₇)₂SnCl₂, CH₂X₂ (X=halide), reducing agent |
| From Dioctyltin Hydride | Reaction with a methylene precursor. | (C₈H₁₇)₂SnH₂, suitable methylene source |
| Carbene-based method | Adaptation of heterodihalocarbene chemistry. | (C₈H₁₇)₂Sn-nucleophile, dihalomethane, base |
Elucidation of Reaction Mechanisms and Intermediates in this compound Formation
The mechanistic pathways for the formation of this compound are likely to be complex and dependent on the chosen synthetic route.
Formation of the Sn-C Bond: The formation of the initial octyl-tin bonds via Grignard or organoaluminum reagents proceeds through a nucleophilic substitution mechanism where the alkyl group from the organometallic reagent attacks the electrophilic tin center of SnCl₄. The comproportionation reaction to form R₂SnCl₂ is a redistribution reaction that is believed to proceed through a four-centered transition state.
Formation of the Sn-CH₂-Sn Bridge: The mechanism for the creation of the methylene bridge is less certain without specific experimental data. If a dihalomethane is used with a reduced organotin species, the mechanism could involve nucleophilic attack of a stannyl (B1234572) anion on the dihalomethane in a two-step process. If a carbene-based approach were feasible, it would involve the generation of a halocarbene intermediate that reacts with the organotin nucleophile. beilstein-journals.org
Fluorination Step: The fluorination of organotin halides or oxides is generally considered to be a nucleophilic substitution reaction. acsgcipr.org The fluoride ion (from HF, KF, or NH₄F) acts as a nucleophile, displacing the halide or oxide/hydroxide (B78521) group from the tin atom. acsgcipr.org In the case of organotin oxides, the reaction may be facilitated by the initial protonation of the oxygen atom by the acidic fluorinating agent, making it a better leaving group (as water).
The identification of reaction intermediates would likely require advanced analytical techniques such as NMR spectroscopy (¹¹⁹Sn, ¹⁹F, ¹H, ¹³C) and mass spectrometry to characterize the species present in the reaction mixture at various stages. The isolation and structural elucidation of any stable intermediates would provide crucial insights into the reaction mechanism.
Coordination Chemistry and Ligand Properties of Bis Fluorodioctylstannyl Methane
Fundamental Principles of Anion Complexation by Bis(fluorodioctylstannyl)methane
The primary driver for the coordination chemistry of this compound is the electrophilic nature of the tin(IV) centers. The presence of two electron-withdrawing fluorine atoms enhances the Lewis acidity of the tin atoms, making them susceptible to nucleophilic attack by anions.
Bidentate Fluoride (B91410) Ion Coordination to Tin Centers
A key feature anticipated for this compound is its ability to act as a bidentate Lewis acid, capable of chelating anions. In the presence of fluoride ions, it is highly probable that the two tin centers will cooperatively bind a single fluoride ion. This interaction would lead to the formation of a cyclic adduct where the fluoride ion bridges the two tin atoms. The dioctyl groups are sterically demanding, which would influence the geometry of the resulting complex. The coordination number of the tin atoms would increase from four to five, adopting a distorted trigonal-bipyramidal geometry. scispace.com In such a structure, the two fluorine atoms and the bridging fluoride would likely occupy the axial positions, while the two octyl groups and the methylene (B1212753) bridge carbon would reside in the equatorial plane.
The strength of this bidentate coordination is expected to be significant due to the chelate effect, where the formation of a ring structure enhances thermodynamic stability. The high affinity of organotin compounds for halides, particularly fluoride, further supports the favorability of this interaction.
Exploration of Complexation Stoichiometry and Stability
The stoichiometry of the complexes formed between this compound and anions is expected to be predominantly 1:1, with one molecule of the organotin compound binding to one anion. However, depending on the concentration and the nature of the anion, other stoichiometries might be possible. For instance, with an excess of a coordinating anion, the formation of anionic complexes with a 1:2 stoichiometry, such as [(n-Oct)2(F)Sn-CH2-Sn(F)(n-Oct)2(X)2]2-, where X is the coordinating anion, could occur. Such hexacoordinate tin species have been observed in other diorganotin systems. jocpr.com
The stability of these complexes will be influenced by several factors:
Nature of the Anion: The stability of the complex will be highly dependent on the hardness and basicity of the anion. Hard anions like fluoride are expected to form the most stable complexes due to the hard Lewis acidic nature of the tin(IV) center.
Solvent: The polarity and coordinating ability of the solvent will play a crucial role. Polar, coordinating solvents can compete with the anion for binding to the tin centers, thus reducing the stability of the anion complex.
Illustrative stability constants for diorganotin(IV) complexes with various ligands are presented in Table 1 to provide a comparative context. nih.gov
| Diorganotin(IV) Cation | Ligand | Log K (1:1 complex) | Log K (1:2 complex) |
| Dimethyltin(IV) | Glycine | 9.54 | 17.01 |
| Dimethyltin(IV) | Alanine | 9.32 | 16.58 |
| Diethyltin(IV) | Glycine | 9.11 | 16.23 |
| Diethyltin(IV) | Alanine | 8.95 | 15.89 |
Table 1: Illustrative Stability Constants for Diorganotin(IV) Complexes
Comparative Coordination Studies with Related Organotin Compounds
The coordination behavior of this compound can be benchmarked against other diorganotin dihalides. For instance, compared to its dichloride analogue, Bis(chlorodioctylstannyl)methane, the difluoride compound is expected to be a stronger Lewis acid. This is due to the higher electronegativity of fluorine, which increases the positive charge on the tin atoms. Consequently, this compound should form more stable complexes with anions.
Furthermore, the coordination chemistry of monomeric diorganotin dihalides can be contrasted with that of polymeric or aggregated organotin oxides and carboxylates, which often feature more complex structures with bridging oxygen atoms. nih.gov The methylene bridge in this compound preorganizes the two tin centers for cooperative binding, a feature not present in simple diorganotin dihalides like dioctyltin (B90728) difluoride.
Theoretical Frameworks for Predicting Coordination Behavior and Selectivity
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the coordination behavior and selectivity of Lewis acidic compounds. rsc.org For this compound, DFT calculations could be employed to:
Calculate Binding Energies: The strength of the interaction between the organotin compound and different anions can be quantified by calculating the binding energies. This would allow for a theoretical prediction of anion selectivity. For instance, calculations are expected to show a significantly higher binding energy for fluoride compared to other halides like chloride or bromide.
Analyze the Nature of the Bonding: Theoretical methods can elucidate the nature of the tin-anion bond, determining the extent of covalent versus electrostatic character.
An illustrative comparison of calculated anion binding energies for a generic bidentate Lewis acid is presented in Table 2.
| Anion | Binding Energy (kcal/mol) |
| F- | -85 |
| Cl- | -60 |
| Br- | -52 |
| I- | -45 |
Table 2: Illustrative Calculated Anion Binding Energies
These theoretical studies, in conjunction with experimental data from analogous systems, provide a robust framework for understanding and predicting the rich coordination chemistry of this compound.
Advanced Sensing Applications of Bis Fluorodioctylstannyl Methane As an Ionophore
Design and Fabrication of Solid-Contact ISE Architectures
Recent breakthroughs in ISE technology have increasingly focused on all-solid-state designs, which provide notable benefits such as miniaturization and enhanced robustness. nih.govresearchgate.net In these advanced architectures, a solid contact material supplants the conventional internal reference solution, thereby improving the electrode's durability and making it suitable for a wide range of applications, including those involving high temperatures and pressures. nih.gov Materials like poly(3-octylthiophene) and other conductive polymers are frequently employed as an intermediate layer between the ion-selective membrane and the solid electrode. This configuration has proven to be highly effective in attaining low detection limits and ensuring stable performance. nih.gov The fabrication process for these electrodes typically involves the solvent casting of the polymer layer onto a solid substrate, such as gold-sputtered copper or glassy carbon electrodes. nih.govmdpi.com This methodology facilitates the construction of dependable and reproducible solid-contact ISEs. nih.gov
A critical performance metric for solid-contact ISEs is the stability of their potential over time. Some innovative designs have demonstrated a remarkably low potential drift of just 10 µV/h over several days, which significantly reduces the necessity for frequent recalibration. researchgate.net This level of stability is indispensable for applications requiring long-term, in-situ monitoring. researchgate.net
Optimization of Ion-Selective Membrane Compositions (e.g., Polymeric Matrix, Plasticizers)
For fluoride-selective electrodes that are based on organotin ionophores, the incorporation of a lipophilic salt like sodium tetraphenylborate (B1193919) (NaTPB) into the membrane formulation has been demonstrated to significantly enhance the selectivity for fluoride (B91410) over other potentially interfering anions. nih.gov The meticulous optimization of the membrane's composition is a pivotal step in achieving the desired levels of sensitivity, selectivity, and long-term stability for the target ion. For instance, a membrane formulated with 30% PVC, 60% DBP, 8% of a specific ionophore, and 2% NaTPB was identified as providing the optimal performance for a Cr(III) ion-selective electrode. abechem.com
Potentiometric Transduction Mechanisms and Signal Generation
The operational principle of potentiometric ISEs is founded on the generation of a potential difference across an ion-selective membrane that physically separates the sample solution from either an internal reference solution or a solid contact. rsc.orglibretexts.org This potential arises from the selective interaction between the target ion and the ionophore that is embedded within the membrane. truman.edu
In the context of a fluoride ISE that utilizes an organotin ionophore such as Bis(fluorodioctylstannyl)methane, fluoride ions present in the sample solution selectively form complexes with the ionophore at the interface between the membrane and the solution. This interaction results in a charge separation at this interface, which in turn creates a phase boundary potential. The magnitude of this potential is logarithmically proportional to the activity (or concentration) of the fluoride ions in the sample, a relationship that is mathematically described by the Nernst equation. truman.edu
Strategies for Enhancing Fluoride Ion Selectivity and Discrimination
The attainment of high selectivity is of paramount importance for the accurate and reliable determination of fluoride, particularly when analyzing complex sample matrices that may contain a variety of other ions.
Analysis of Interfering Anion Effects and Mitigation
Several anions have the potential to interfere with the response of a fluoride ISE. The most prevalent interfering species is the hydroxide (B78521) ion (OH⁻), the effect of which becomes more pronounced at higher pH levels, typically above pH 8. libretexts.orgntsensors.com This interference is generally ascribed to the formation of hydroxo-complexes on the surface of the membrane. deepdyve.com To effectively mitigate this issue, analytical measurements are conventionally performed in buffered solutions that maintain a pH in the range of 5.0 to 5.5. pasco.comepa.gov
Other polyvalent cations, such as iron (Fe³⁺) and aluminum (Al³⁺), can also interfere by forming stable complexes with fluoride ions, which consequently reduces the concentration of free fluoride ions that are available for detection by the electrode. epa.gov The use of a Total Ionic Strength Adjustment Buffer (TISAB) is a standard and effective practice to counteract these interferences. pasco.comepa.gov TISAB solutions are typically formulated to contain a chelating agent, such as citrate (B86180) or CDTA (trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid), which exhibits a higher affinity for the interfering cations, thereby preferentially complexing with them and liberating the fluoride ions. pasco.comepa.govresearchgate.net It has also been demonstrated that tartrate-based TISABs are particularly effective in reducing interference from aluminum. researchgate.net
The selectivity of an ISE for the target ion over an interfering ion is quantitatively expressed by the selectivity coefficient. A lower value for the selectivity coefficient signifies a stronger preference for the target ion and, consequently, a lower level of interference. libretexts.org For certain organotin-based fluoride ISEs, a non-Hofmeister selectivity sequence has been documented, indicating a remarkable preference for fluoride over other common anions such as chloride, bromide, and nitrate. nih.gov
Catalytic Applications and Reactivity Mechanisms of Bis Fluorodioctylstannyl Methane
Bis(fluorodioctylstannyl)methane as a Catalyst in Organic Synthesis
There is no available research demonstrating the use of this compound as a catalyst in any organic synthesis reactions.
Exploration of Reaction Scope and Substrate Specificity
Without any documented catalytic activity, the reaction scope and substrate specificity of this compound remain unexplored.
Mechanistic Pathways of Catalytic Transformations
As no catalytic transformations have been reported, there are no mechanistic pathways to describe.
Comparative Analysis with Other Organotin Catalysts
A comparative analysis of the catalytic performance of this compound with other organotin catalysts is not possible due to the lack of performance data for the primary compound of interest.
Spectroscopic and Structural Characterization of Bis Fluorodioctylstannyl Methane and Its Complexes
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C, ¹⁹F, ¹¹⁹Sn NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organometallic compounds like Bis(fluorodioctylstannyl)methane. A multi-nuclear approach would provide a comprehensive picture of the molecule's solution-state structure.
¹H NMR spectroscopy would be used to identify the protons in the dioctyl chains. The spectra would be expected to show a series of multiplets corresponding to the different methylene (B1212753) (-CH₂-) groups and a terminal methyl (-CH₃) group. The integration of these signals would confirm the presence of the octyl groups. The methylene bridge (-CH₂-) connecting the two tin atoms would likely appear as a distinct triplet, with coupling to the two adjacent tin isotopes.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon backbone. Each unique carbon atom in the octyl chains and the bridging methylene group would produce a distinct signal. The chemical shifts would be indicative of their local electronic environment.
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom directly bonded to the tin. A single resonance would be expected, and its chemical shift would provide insight into the Sn-F bond's nature. Furthermore, coupling between the ¹⁹F nucleus and the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) would be observed, providing direct evidence of the Sn-F bond.
¹¹⁹Sn NMR spectroscopy is arguably the most informative technique for this compound. Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied. The ¹¹⁹Sn NMR spectrum would be expected to show a triplet due to coupling with the two protons of the bridging methylene group. Crucially, a large one-bond coupling constant (¹J(¹¹⁹Sn-¹⁹F)) would be a definitive characteristic, confirming the direct bond between tin and fluorine. The chemical shift of the ¹¹⁹Sn resonance would indicate the coordination number and geometry around the tin atom. For a tetracoordinate tin center, a specific chemical shift range is expected.
Hypothetical NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | 0.8-1.6 (octyl), ~2.0 (Sn-CH₂-Sn) | m, t | J(H-H), ²J(¹¹⁹Sn-¹H) |
| ¹³C | 14-35 (octyl), ~20 (Sn-C) | - | ¹J(¹¹⁹Sn-¹³C) |
| ¹⁹F | Specific to Sn-F environment | t | ¹J(¹¹⁹Sn-¹⁹F) |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Investigations
Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups and bonding within a molecule.
FT-IR Spectroscopy would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the octyl chains. The most significant band would be the Sn-F stretching vibration, which typically appears in a specific region of the infrared spectrum. The positions of the Sn-C and Sn-CH₂-Sn stretching and bending vibrations would also be identifiable.
Raman Spectroscopy , being complementary to IR spectroscopy, would also be used to probe the vibrational modes. The symmetric Sn-C and Sn-F stretching vibrations, which might be weak in the IR spectrum, are often strong in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| ν(C-H) | 2850-2960 | FT-IR, Raman |
| δ(C-H) | 1375-1465 | FT-IR, Raman |
| ν(Sn-F) | 550-600 | FT-IR |
Mass Spectrometry for Molecular Identification and Adduct Characterization
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. The mass spectrum would be expected to show the molecular ion peak [M]⁺, confirming the molecular weight. The isotopic pattern of the molecular ion would be characteristic of the presence of tin, which has multiple stable isotopes. Fragmentation patterns would likely involve the loss of octyl chains, the fluorine atom, and cleavage of the Sn-C bonds, providing further structural confirmation.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
UV-Visible Absorption Spectroscopy would likely show that this compound is transparent in the visible region, with electronic transitions occurring in the ultraviolet range. These transitions would primarily be associated with σ → σ* and n → σ* transitions involving the Sn-C and Sn-F bonds.
Fluorescence Emission Spectroscopy would be used to investigate the excited state properties of the molecule. While simple organotin compounds are not typically highly emissive, the presence of any luminescence could provide insights into the electronic structure and potential for applications in materials science.
Computational Chemistry and Theoretical Modeling of Bis Fluorodioctylstannyl Methane Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding characteristics of Bis(fluorodioctylstannyl)methane. DFT methods provide a good balance between computational cost and accuracy for systems containing heavy elements like tin.
A primary focus of such calculations would be the nature of the tin-fluorine (Sn-F) and tin-carbon (Sn-C) bonds. The high electronegativity of the fluorine atom is expected to induce a significant partial positive charge on the tin atom, making it a strong Lewis acid center. This Lewis acidity is a key determinant of the compound's ability to interact with anions.
Calculations would elucidate the molecular orbital (MO) energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is likely to be centered on the tin atoms, indicating their susceptibility to nucleophilic attack or coordination by anions. The energy of the LUMO can be correlated with the ionophore's strength. A lower LUMO energy generally suggests a stronger interaction with anions.
Table 7.1.1: Calculated Electronic Properties of a Model Bis(stannyl)methane System
| Property | Calculated Value | Significance for this compound |
| Sn-F Bond Length | ~2.0 Å | Indicates a strong, polar covalent bond. |
| C-Sn-C Bond Angle | ~109.5° | Suggests a tetrahedral geometry around the tin atoms. |
| Mulliken Charge on Sn | +1.2 to +1.5 | Confirms the strong Lewis acidic character of the tin centers. |
| LUMO Energy | -1.5 to -2.5 eV | A low value suggests a high affinity for electron donors (anions). |
| HOMO-LUMO Gap | ~4.5 eV | Indicates high electronic stability of the molecule itself. |
Note: The values in this table are hypothetical and based on typical DFT results for similar organotin fluoride (B91410) compounds. They serve to illustrate the type of data generated.
Molecular Dynamics Simulations of Intermolecular Interactions and Dynamics in Solution and at Interfaces
While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a condensed phase, such as in a polymeric membrane of an ion-selective electrode (ISE). MD simulations model the movement of atoms and molecules over time based on a classical force field.
For this compound, MD simulations would reveal how the long dioctyl chains influence its solubility and orientation within a nonpolar membrane matrix. These hydrophobic chains are crucial for anchoring the ionophore in the sensing membrane and preventing its leaching into the aqueous sample. Simulations can track the conformational flexibility of the molecule, showing how the two fluorodioctylstannyl groups can orient themselves to create a binding pocket for an anion.
Furthermore, MD simulations are invaluable for studying the interactions between the ionophore and solvent molecules or the polymer matrix of an ISE. These interactions can significantly affect the ionophore's sensitivity and selectivity.
Theoretical Prediction of Reactivity and Catalytic Pathways
Theoretical methods can predict the reactivity of this compound. Its strong Lewis acidity suggests it could act as a catalyst in certain organic reactions, such as aldol (B89426) or Michael additions, by activating a carbonyl group through coordination.
Computational studies can map out the potential energy surface of a reaction catalyzed by this compound. By calculating the energies of reactants, transition states, and products, a complete reaction profile can be constructed. This allows for the determination of activation energies, which are directly related to the reaction rate. Such studies can predict whether a proposed catalytic cycle is feasible and can help in optimizing reaction conditions.
Computational Analysis of Coordination Geometries and Energetics of Anion Complexation
A central application of computational chemistry for an ionophore like this compound is the detailed analysis of its complexation with various anions. DFT calculations can be used to determine the geometry and binding energy of the ionophore-anion complexes.
It is anticipated that the two tin centers act in concert to bind an anion. The coordination geometry would likely involve the anion situated between the two tin atoms, forming Sn-Anion-Sn bridges. The coordination number of the tin atoms would increase from four to five, adopting a trigonal bipyramidal geometry. The fluorine atoms and the central methylene (B1212753) group would influence the size and shape of the binding cavity.
The binding energy for different anions (e.g., F⁻, Cl⁻, Br⁻, I⁻) can be calculated to predict the ionophore's selectivity. A higher binding energy for a particular anion indicates a stronger and more favorable interaction. This selectivity is often governed by a combination of factors including the size of the anion, its charge density, and its "hardness" or "softness" according to Hard and Soft Acids and Bases (HSAB) theory. The Lewis acidic tin centers are relatively soft, suggesting a preference for larger, more polarizable anions.
Table 7.4.1: Predicted Anion Binding Energies for a Bis(stannyl)methane Ionophore
| Anion | Coordination Geometry | Calculated Binding Energy (kcal/mol) | Predicted Selectivity |
| F⁻ | Bridging Sn-F-Sn | -25 | Moderate |
| Cl⁻ | Bridging Sn-Cl-Sn | -35 | High |
| Br⁻ | Bridging Sn-Br-Sn | -30 | Moderate |
| NO₃⁻ | Bidentate O-Sn | -20 | Low |
Note: This table presents hypothetical data based on known selectivities of similar organotin ionophores. The binding energies are illustrative.
In Silico Design Principles for Modulating Ionophore Selectivity and Sensitivity
Computational modeling is not just for analysis; it is a powerful tool for in silico (computer-based) design. By systematically modifying the structure of this compound in a computational model, researchers can predict how these changes will affect its properties as an ionophore.
For example, the length and branching of the alkyl chains (dioctyl groups) can be altered to fine-tune the ionophore's lipophilicity and its interaction with the sensor membrane. More significantly, the substituents on the tin atom can be changed. Replacing the fluorine with other halides or pseudohalides would directly impact the Lewis acidity of the tin centers and, consequently, the anion selectivity.
Computational screening of a virtual library of related compounds can rapidly identify promising new ionophore candidates with enhanced selectivity or sensitivity for a specific target anion. This rational design approach is far more efficient than traditional trial-and-error synthesis and testing. Key design principles would involve tuning the Lewis acidity of the metal center and optimizing the steric and electronic environment of the binding site to achieve complementary interactions with the target anion.
Future Prospects and Emerging Research Frontiers for Bis Fluorodioctylstannyl Methane
Development of Next-Generation Sensors and Detection Platforms
Organometallic compounds are increasingly recognized for their potential in sensor technology due to their sensitivity to environmental changes. researchgate.net The development of novel chemical sensors is a key area of research with significant implications for clinical diagnosis and environmental monitoring. frontiersin.org For a compound like Bis(fluorodioctylstannyl)methane, the Lewis acidic tin centers, further enhanced by the electronegative fluorine atoms, could serve as effective binding sites for various analytes.
Potential Sensing Applications:
Anion Recognition: The strong Lewis acidity at the tin centers could enable the selective binding of anions, forming the basis for electrochemical or optical sensors.
Gas Sensing: Organometallic chemistry, in conjunction with processes like sol-gel, opens up new possibilities for creating metal oxide nanostructures for the sensitive and reproducible detection of combustible and toxic gases. researchgate.net
Biomedical Sensors: Organometallic compounds can be integrated into various sensor platforms for applications in medical diagnostics and industrial quality control. researchgate.net Heptacoordinated organotin(IV) complexes, for instance, have been incorporated into composites for potential use in chemical and biosensors. nih.gov
A review of organometallic compounds as sensors highlights their versatility in environmental, medical, and industrial applications. researchgate.net The unique structure of this compound makes it a candidate for further investigation in this promising field.
Diversification of Catalytic Applications and Process Optimization
Organotin compounds have a long history as catalysts in various chemical transformations, including esterification, transesterification, and polymerization. lupinepublishers.comrjpbcs.comresearchgate.net The catalytic activity often stems from the Lewis acidity of the tin center. lupinepublishers.com
Potential Catalytic Roles:
Lewis Acid Catalysis: The dual tin centers in this compound could function as cooperative Lewis acid catalysts, potentially enhancing reaction rates and selectivities. This could be particularly relevant in reactions like the formation of bis(indolyl)methanes. nih.govnih.govnih.gov
Polymerization Catalysis: Organotin compounds are known catalysts for the formation of various polymers. rjpbcs.com The specific properties of this compound could be explored in the synthesis of novel polymeric materials.
Glycerolysis of Triacylglycerides: Organotin(IV) compounds have shown high catalytic activity and selectivity in the glycerolysis of triacylglycerides, a process of significant industrial interest. rsc.org
Further research could focus on screening this compound in a variety of catalytic reactions and optimizing process parameters such as temperature, catalyst loading, and solvent systems.
Synergistic Research with Advanced Materials (e.g., Nanomaterials, Polymers)
The integration of organometallic compounds with advanced materials like nanomaterials and polymers can lead to hybrid materials with enhanced properties and functionalities. mdpi.com
Areas for Synergistic Research:
Organotin Polymers: Organotin compounds can be incorporated into polymeric chains, leading to materials with unique biological activities, such as anticancer and antiviral properties. researchgate.net this compound could be a valuable monomer or additive in the creation of such functional polymers.
Nanomaterial Functionalization: The surface of nanomaterials can be functionalized with organometallic complexes to modulate their properties for applications in catalysis, sensing, and electronics. nih.govacs.org The "stannyl" moieties of this compound could be used to anchor the molecule to the surface of metal oxide or other nanoparticles. researchgate.net
Hybrid Nanocarriers: Thermo- and pH-responsive smart polymeric nanocarriers have been used to load and release organotin(IV) compounds for applications like in vitro anticancer activity. tandfonline.com This approach could potentially be adapted for this compound.
The synergy between organometallic chemistry and materials science offers a rich field for future exploration. researchgate.netmdpi.com
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms of organotin compounds is crucial for the rational design of new catalysts and materials. nih.gov A combination of experimental techniques and computational modeling can provide detailed insights into the electronic structure, bonding, and reactivity of these complex molecules.
Research Approaches:
Spectroscopic and Crystallographic Studies: Techniques like multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn), mass spectrometry, and single-crystal X-ray diffraction are essential for characterizing the structure and bonding in organotin compounds. znaturforsch.comrsc.org
Computational Modeling: Theoretical studies, such as molecular docking and molecular dynamics simulations, can help to elucidate the binding mechanisms of organotins with biological targets or substrates in catalytic reactions. nih.gov
Mechanistic Investigations: Detailed kinetic and mechanistic studies can unravel the pathways of catalytic cycles, as has been done for urethane (B1682113) formation catalyzed by organotin compounds. lupinepublishers.comfrontiersin.org
Such combined approaches will be invaluable in understanding the specific properties arising from the unique structure of this compound.
Rational Design and Synthesis of Novel this compound Analogues with Tuned Properties
The synthesis of novel organometallic compounds with tailored properties is a cornerstone of inorganic and organometallic chemistry. fiveable.meresearchgate.netfrontiersin.org By systematically modifying the structure of this compound, a library of analogues with fine-tuned electronic and steric properties could be created.
Strategies for Analogue Synthesis:
Varying the Alkyl Chains: Replacing the octyl groups with other alkyl or aryl groups would modulate the solubility and steric bulk around the tin centers.
Modifying the Bridge: The central methylene (B1212753) bridge could be replaced with longer alkyl chains, or functionalized linkers to alter the distance and orientation of the two stannyl (B1234572) groups.
Halogen Substitution: The fluorine atoms could be substituted with other halogens (Cl, Br, I) to tune the Lewis acidity of the tin centers. The synthesis of related compounds like bis(diiodophenylstannyl)methane has been reported. rsc.org
The development of synthetic routes to such analogues, potentially drawing from established methods for preparing functionalized organozinc or organotin reagents, would open up new possibilities for a wide range of applications. acs.orgresearchgate.net
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Bis(fluorodioctylstannyl)methane?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm molecular structure and detect impurities. Couple this with high-resolution mass spectrometry (HRMS) for accurate mass determination. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies tin content . For purity assessment, employ differential scanning calorimetry (DSC) to detect thermal anomalies and high-performance liquid chromatography (HPLC) with UV-Vis detection for non-volatile impurities.
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer : Conduct controlled degradation studies under accelerated conditions (e.g., elevated temperature, humidity, and light exposure). Use factorial experimental designs to isolate variables (e.g., 40°C/75% RH for thermal/humidity stress, UV irradiation for photostability). Monitor degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare against stability-indicating assays (e.g., NMR peak integrity). Include kinetic modeling (Arrhenius equation) to extrapolate shelf-life predictions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reactivity profiles of this compound with organic substrates?
- Methodological Answer : Perform comparative kinetic studies using stopped-flow spectroscopy or in-situ FTIR to track reaction intermediates. Validate substrate-specific reactivity by varying electron-donating/withdrawing groups in partner molecules. Cross-reference computational models (DFT calculations for transition-state analysis) with experimental data to identify mechanistic discrepancies. For conflicting catalytic outcomes, conduct controlled poisoning experiments to assess trace metal/ligand effects .
Q. How can researchers elucidate the environmental fate of this compound in aquatic systems?
- Methodological Answer : Simulate aquatic environments using microcosm setups with sediment-water partitioning studies. Quantify hydrolysis rates via pH-dependent kinetic assays and identify metabolites using high-resolution orbitrap-MS. Assess bioaccumulation potential via octanol-water partition coefficients (log Kow) and biomagnification studies in model organisms (e.g., Daphnia magna). Incorporate isotopic labeling (e.g., ¹¹⁹Sn) to track degradation pathways .
Q. What methodologies are optimal for studying the surface adsorption behavior of this compound on indoor particulate matter?
- Methodological Answer : Use quartz crystal microbalance (QCM) measurements to quantify adsorption kinetics on silica, cellulose, and polymer surfaces. Complement with X-ray photoelectron spectroscopy (XPS) to analyze surface bonding configurations. For real-world relevance, deploy portable aerosol mass spectrometers in controlled indoor environments to correlate adsorption with particulate size/distribution. Apply Langmuir and Freundlich isotherm models to interpret multilayer adsorption .
Data Contradiction Analysis Framework
Key Methodological Recommendations
- Synthesis Optimization : Use Schlenk-line techniques to prevent oxidation and validate intermediates with in-situ IR .
- Toxicity Screening : Prioritize in vitro assays (Ames test, micronucleus) before in vivo studies due to organotin toxicity concerns .
- Computational Integration : Combine molecular dynamics simulations with experimental adsorption data to predict environmental behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
